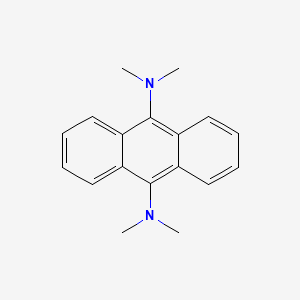

9,10-Bis(dimethylamino)anthracene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C18H20N2 |

|---|---|

分子量 |

264.4 g/mol |

IUPAC名 |

9-N,9-N,10-N,10-N-tetramethylanthracene-9,10-diamine |

InChI |

InChI=1S/C18H20N2/c1-19(2)17-13-9-5-7-11-15(13)18(20(3)4)16-12-8-6-10-14(16)17/h5-12H,1-4H3 |

InChIキー |

NOIWYTQQXKEZPU-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=C2C=CC=CC2=C(C3=CC=CC=C31)N(C)C |

同義語 |

9,10-B(DMA)A cpd 9,10-bis(dimethylamino)anthracene |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 9,10 Bis Dimethylamino Anthracene Derivatives

Established Synthetic Routes to Aminoanthracenes

The construction of the aminoanthracene scaffold can be approached through various synthetic methodologies, with palladium-catalyzed cross-coupling reactions being a cornerstone technique.

Palladium-Catalyzed C-N Coupling Reactions

Palladium-catalyzed carbon-nitrogen (C-N) bond formation, particularly the Buchwald-Hartwig amination, stands out as a highly versatile and widely adopted method for the synthesis of arylamines, including aminoanthracenes. nih.govresearchgate.netyoutube.com This reaction class enables the coupling of amines with aryl halides or pseudohalides, providing a direct route to the desired amino-substituted aromatic core. nih.gov The continual evolution of sophisticated ligands and palladium precatalysts has broadened the scope and reliability of these transformations, allowing for the synthesis of complex nitrogen-containing molecules under increasingly mild conditions. nih.govmit.edu

The efficiency of the Buchwald-Hartwig amination is significantly influenced by the choice of ligand, base, and solvent. youtube.com For instance, the use of sterically demanding biarylphosphine ligands has been shown to facilitate challenging cross-coupling reactions. mit.edu These reactions are fundamental in creating not only simple aminoanthracenes but also more complex, multi-functionalized derivatives that are crucial for materials science applications. nih.govmit.edu

Table 1: Key Features of Palladium-Catalyzed C-N Coupling Reactions

| Feature | Description |

|---|---|

| Reaction Type | Buchwald-Hartwig Amination |

| Reactants | Aryl Halides/Pseudohalides and Amines |

| Catalyst | Palladium complex |

| Ligands | Biarylphosphines (e.g., XPhos, AdBrettPhos) researchgate.netmit.edu |

| Key Advantage | High efficiency and broad substrate scope nih.govresearchgate.net |

| Applications | Synthesis of pharmaceuticals, organic materials, and ligands nih.gov |

Alternative Synthetic Approaches to Anthracene (B1667546) Scaffolds

Beyond palladium-catalyzed methods, several other synthetic strategies are employed to construct the anthracene framework, which can subsequently be functionalized with amino groups. These include:

Friedel-Crafts Reactions: This classic method involves the acid-catalyzed reaction of arenes with alkylating or acylating agents. beilstein-journals.orgcambridge.org For instance, the condensation of anthracene with succinic anhydride (B1165640) can lead to intermediates that, through a series of steps including reduction and cyclization, form substituted benz[a]anthracene structures. cambridge.org

Reduction of Anthraquinones: Anthraquinones serve as readily available precursors for the synthesis of substituted anthracenes. nih.govbeilstein-journals.org Reduction of the quinone moiety, for example using zinc powder in the presence of a base, can yield the corresponding anthracene derivative. nih.gov This method is advantageous as it allows for regioselective functionalization of the outer rings while the 9 and 10 positions are protected as carbonyls. nih.gov

Cyclization Reactions: Intramolecular cyclization reactions, such as the Bradsher reaction, provide another avenue to the anthracene core from diarylmethane precursors. nih.gov More contemporary methods involve metal-catalyzed cyclotrimerization of alkynes. beilstein-journals.org

Functionalization and Derivatization Strategies

Once the 9,10-diaminoanthracene core is synthesized, it can be further modified to introduce specific functionalities, tailoring the molecule for various applications.

Introduction of Reactive Groups for Polymerization

A significant area of research focuses on incorporating reactive groups into the 9,10-bis(dimethylamino)anthracene structure to enable its use as a monomer in polymerization reactions. For example, the introduction of methacryloyloxymethyl groups at the 9 and 10 positions of anthracene yields a monomer, 9,10-bis(methacryloyloxymethyl)anthracene (BMA), which can be copolymerized with other vinyl monomers. mdpi.com This approach allows for the creation of porous, highly cross-linked polymeric materials with fluorescent properties, suitable for applications such as sensors and separation technologies. mdpi.com

Table 2: Polymerization of an Anthracene-Based Monomer

| Monomer | Comonomers | Polymerization Method | Resulting Material Properties |

|---|---|---|---|

| 9,10-bis(methacryloyloxymethyl)anthracene (BMA) | Divinylbenzene (DVB), Ethylene glycol dimethacrylate (EGDMA), Trimethylolpropane trimethacrylate (TRIM) | Suspension Polymerization | Porous, fluorescent microspheres with high thermal stability mdpi.com |

Synthesis of Extended π-Conjugated Systems

Extending the π-conjugated system of this compound derivatives is crucial for tuning their optical and electronic properties. This is often achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which introduces acetylenic units. For instance, 9,10-dibromoanthracene (B139309) can be coupled with terminal alkynes to synthesize 9,10-bis(alkynyl)anthracene derivatives. mdpi.com These extended systems often exhibit enhanced fluorescence and can be used in the development of novel optoelectronic materials. mdpi.comresearchgate.net Further derivatization, such as the quaternization of pyridyl groups attached to the acetylenic linkers, can lead to the formation of extended viologens with interesting electrochromic properties. mdpi.com

Challenges and Innovations in Synthesis

Despite the advancements in synthetic methodologies, challenges remain, particularly in achieving high yields and selectivity for certain derivatives. nih.govresearchgate.net The synthesis of asymmetrically substituted anthracenes, for example, often requires multi-step procedures and careful optimization of reaction conditions. researchgate.net

Innovations in catalyst design are continuously addressing these challenges. The development of new palladium precatalysts and ligands has significantly improved the efficiency and scope of C-N cross-coupling reactions, enabling the synthesis of previously inaccessible structures. nih.gov Furthermore, the exploration of alternative transition metal catalysts, such as those based on copper, gold, and rhodium, is opening up new synthetic pathways to anthracene derivatives. frontiersin.org One-pot procedures and domino reactions are also emerging as powerful strategies to increase synthetic efficiency and reduce waste. researchgate.net

Electronic Structure and Photophysical Properties of 9,10 Bis Dimethylamino Anthracene and Analogues

Excited State Dynamics and Relaxation Pathways

Upon photoexcitation, 9,10-disubstituted anthracene (B1667546) derivatives undergo several relaxation processes. The deactivation of the singlet excited state in some derivatives, such as 9-cyano-10-(dimethylamino)anthracene (CDA), is dominated by internal conversion (IC), with a reported yield of approximately 0.97 in n-propylcyanide. scispace.com Intersystem crossing and intramolecular charge transfer (ICT) play more minor roles in the relaxation of this particular analogue. scispace.com The amino group's twist angle relative to the anthracene plane in the ground state is a key factor influencing the occurrence of internal conversion. scispace.com

For other analogues like 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), singlet fission is a known relaxation pathway. chemrxiv.org In concentrated solutions of BPEA, excimer formation becomes a primary decay pathway. nih.gov In some BPEA dimers and trimers, triplet excited states are formed through charge recombination following symmetry-breaking charge separation, rather than by singlet fission. nih.gov The dynamics of these processes, including back electron transfer, are crucial for applications in organic electronics and can be influenced by factors like solvent polarity and molecular structure. nih.govrsc.org For instance, in BPEA dimers, symmetry-breaking charge separation is influenced by the distance between the chromophores. nih.gov

The introduction of bulky substituents at the 9 and 10 positions can also influence excited state dynamics by preventing photodimerization and photo-oxidation. beilstein-journals.org In some cases, such as with 9,10-diphenylanthracene (B110198) (DPA) in the solid state, fast relaxation from the exciton (B1674681) to an excimer state can occur on a sub-nanosecond timescale. rsc.org

Fluorescence Characteristics and Emission Mechanisms

Solution-Phase Luminescence

In solution, many 9,10-disubstituted anthracene derivatives exhibit distinct fluorescence properties. For example, 9,10-bis(phenylethynyl)anthracene (BPEA) is known for its strong fluorescence and high quantum efficiency. wikipedia.org Its fluorescence emission spectrum in cyclohexane (B81311), when excited at 425 nm, shows a quantum yield of 1. omlc.org

Some derivatives, like 9-cyano-10-(dimethylamino)anthracene (CDA), exhibit dual fluorescence from a locally excited (LE) state and a charge transfer (CT) state. scispace.com The ratio of the CT to LE fluorescence quantum yield increases with solvent polarity. scispace.com Similarly, anthracene-incorporated cyanostilbene derivatives show strong emission in solution due to intramolecular charge transfer (ICT), with a solvatochromic redshift in more polar solvents. rsc.org

The introduction of different substituents can tune the emission color. For instance, substituting the anthracene core of BPEA with halogens or alkyl groups can alter the emission wavelength. wikipedia.org

Solid-State Fluorescence and Emission Efficiency

In the solid state, the fluorescence properties of these compounds can differ significantly from their solution-phase behavior due to intermolecular interactions. While many organic luminophores experience aggregation-caused quenching (ACQ) in the solid state, some 9,10-disubstituted anthracenes exhibit aggregation-induced emission (AIE). lookchem.com

For instance, certain 9,10-distyrylanthracene (B86952) (DSA) derivatives are weakly emissive in solution but become highly fluorescent in the solid state or as nanoaggregates. polymer.cnrsc.org This is attributed to the restriction of intramolecular torsion in the aggregated state, which suppresses non-radiative decay pathways. polymer.cnacs.org The introduction of bulky substituents at the 9 and 10 positions can lead to a solid-state packing that limits intermolecular π-π interactions, thereby reducing fluorescence self-quenching and enhancing solid-state emission efficiency. beilstein-journals.org

The solid-state emission of some anthracene derivatives can be tuned by altering the length of alkoxy chains attached to the molecule, which affects both the emission color and aggregation behavior. rsc.org For example, 9,10-bis(4-methoxystyryl)anthracene shows intense emission in its crystalline form. polymer.cn Similarly, other derivatives like DTA, DFA, and DPA exhibit strong blue, cyan, and green fluorescence in their aggregate states, respectively. rsc.org

| Compound | Solid-State Emission Peak | Reference |

| DTA | 494 nm | rsc.org |

| DFA | 504 nm | rsc.org |

| DPA | 526 nm | rsc.org |

| C8-ant | 568 nm | lookchem.com |

| C12-ant | 549 nm | lookchem.com |

| PV-C12 | 530 nm | lookchem.com |

Aggregation-Induced Emission (AIE) Phenomena in Substituted Anthracenes

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. researchgate.net This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. Several 9,10-disubstituted anthracene derivatives have been shown to exhibit AIE.

The primary mechanism behind AIE in many substituted anthracenes is the restriction of intramolecular rotation (RIR). rsc.org In dilute solutions, these molecules can undergo free intramolecular torsional motions, which act as non-radiative decay channels for the excited state, leading to weak fluorescence. polymer.cnacs.org However, in the aggregated or solid state, these rotations are sterically hindered, which blocks the non-radiative pathways and forces the excited state to decay radiatively, resulting in strong emission. polymer.cnacs.org

Examples of AIE-active anthracene derivatives include various 9,10-distyrylanthracene (DSA) derivatives. polymer.cnacs.orgrsc.org The restricted torsion between the 9,10-anthrylene core and the vinylene moieties is crucial for their AIE properties. polymer.cn Similarly, introducing aldehyde groups to the anthracene core, as in 9,10-anthracenedicarboxaldehyde (AnDA), can transform it from an ACQ-type molecule to an AIE-active one. researchgate.net This is attributed to steric effects that reduce intermolecular π-π stacking and intermolecular hydrogen bonding that restricts intramolecular rotation. researchgate.net

Intramolecular Charge Transfer (ICT) in Donor-π-Donor Systems

In donor-π-donor (D-π-D) systems like 9,10-bis(dimethylamino)anthracene, the presence of two electron-donating dimethylamino groups attached to the π-conjugated anthracene core facilitates intramolecular charge transfer (ICT) upon photoexcitation. This process involves the transfer of electron density from the donor groups to the anthracene moiety.

The occurrence of ICT can lead to the formation of a charge transfer (CT) excited state, which often has a different geometry and electronic distribution compared to the locally excited (LE) state. scispace.com This can result in dual fluorescence, with one emission band from the LE state and another, typically red-shifted, from the CT state. scispace.com The relative intensity of the CT emission is often sensitive to the polarity of the solvent, increasing in more polar environments that can stabilize the charge-separated CT state. scispace.com

In some donor-acceptor systems based on anthracene, such as those incorporating cyanostilbene, the ICT process is responsible for strong emission in the solution state, and the emission band shows a solvatochromic redshift with increasing solvent polarity. rsc.org The efficiency and dynamics of ICT are crucial for the photophysical properties of these molecules and their potential applications in areas like fluorescent sensors and optoelectronics. acs.orgacs.org

Spectroscopic Characterization of Electronic Transitions

The electronic transitions of this compound and its analogues are typically characterized using absorption and emission spectroscopy. The absorption spectra of many 9,10-disubstituted anthracenes exhibit vibronic bands between 325 and 425 nm, which are attributed to π-π* transitions (S₀ → S₁) of the anthracene core. mdpi.com

The emission spectra often lack a mirror image relationship with the absorption spectra, indicating changes in molecular geometry upon excitation. mdpi.com Stokes shifts, the difference between the absorption and emission maxima, can vary depending on the substituents. For example, 9,10-bis(perfluorobenzyl)anthracene exhibits a relatively large Stokes shift, which is associated with a reduction in self-quenching. beilstein-journals.org

In some cases, dual fluorescence is observed, corresponding to emissions from both a locally excited (LE) state and an intramolecular charge transfer (CT) state. scispace.com For instance, 9-cyano-10-(dimethylamino)anthracene (CDA) shows two emission bands, with the CT emission becoming more prominent in polar solvents. scispace.com The photophysical properties of these compounds, including their absorption and emission maxima and quantum yields, can be significantly influenced by the nature of the substituents at the 9 and 10 positions. beilstein-journals.org

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_f) | Reference |

| 9,10-Bis(phenylethynyl)anthracene | Cyclohexane | 451.2 | - | 1.0 | omlc.org |

| 9,10-ANTH(Bn_F)₂ | Cyclohexane | - | 416 | 0.85 | beilstein-journals.org |

| Anthracene (ANTH) | Cyclohexane | - | - | 0.28 | beilstein-journals.org |

| 9,10-ANTH(Ph)₂ | - | - | - | 0.90 | beilstein-journals.org |

Influence of Substituent Effects on Photophysical Parameters

The introduction of substituents at the 9 and 10 positions of the anthracene core profoundly influences its electronic structure and, consequently, its photophysical properties. These modifications can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission characteristics, fluorescence quantum yields, and lifetimes. The nature of the substituent, whether electron-donating or electron-withdrawing, as well as its steric bulk, plays a crucial role in determining these photophysical parameters.

The dimethylamino group is a potent electron-donating substituent. When attached to the anthracene core, the lone pair of electrons on the nitrogen atom can delocalize into the aromatic π-system, leading to a significant perturbation of the electronic states. This interaction often results in the formation of an intramolecular charge transfer (ICT) state upon photoexcitation.

Research on 9-(N,N-dimethylamino)anthracene (9-DMA), a closely related analogue, demonstrates the significant impact of the dimethylamino group. The absorption and fluorescence spectra of 9-DMA are highly sensitive to the solvent environment. iitkgp.ac.in In nonpolar solvents, a locally excited (LE) state is typically observed, while in polar solvents, a lower-energy, red-shifted emission from a twisted intramolecular charge transfer (TICT) state becomes prominent. iitkgp.ac.in This dual fluorescence is a hallmark of molecules capable of forming ICT states. The formation of the TICT state involves the rotation of the dimethylamino group relative to the plane of the anthracene ring in the excited state, leading to a large dipole moment and significant solvent stabilization. iitkgp.ac.in

The fluorescence quantum yield of 9-DMA is also strongly dependent on solvent polarity, generally decreasing as the polarity of the solvent increases from cyclohexane to acetonitrile. iitkgp.ac.in This is attributed to the stabilization of the non-radiative ICT state in more polar environments.

To illustrate the effect of different substituents on the photophysical properties of the anthracene core, the following tables compare the parameters for several 9,10-disubstituted anthracene derivatives.

Table 1: Photophysical Properties of 9-(N,N-Dimethylamino)anthracene in Various Solvents

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) |

| Cyclohexane | 350, 402 | 435, 455 | 0.58 |

| Acetonitrile | 352, 412 | 525 | 0.02 |

| Methanol | 352, 410 | 520 | 0.05 |

| Water | 350, 410 | 535 | 0.09 |

Data sourced from a study on 9-(N,N-dimethylamino)anthracene. iitkgp.ac.in

Table 2: Comparison of Photophysical Properties of Various 9,10-Disubstituted Anthracene Derivatives in Cyclohexane

| Compound | Substituent (X) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) |

| Anthracene | -H | 356, 375 | 381, 402, 426 | 0.28–0.36 beilstein-journals.org |

| 9,10-Diphenylanthracene | -Phenyl | 373 | 426 | 0.97 |

| 9,10-Bis(phenylethynyl)anthracene | -C≡C-Ph | 451 | 468 | ~1.0 omlc.orgaatbio.com |

| 9,10-Bis(perfluorobenzyl)anthracene | -CH₂C₆F₅ | 375, 395, 417 | 416 | 0.85 beilstein-journals.org |

The data reveals several key trends:

Electron-Donating Groups: The dimethylamino group in 9-DMA causes a significant red-shift in the emission, particularly in polar solvents, due to the formation of an ICT state. iitkgp.ac.in

Aryl and Alkynyl Groups: The substitution with phenyl and especially phenylethynyl groups leads to a red-shift in both absorption and emission spectra and a dramatic increase in the fluorescence quantum yield. omlc.orgresearchgate.netaatbio.com This is attributed to the extension of the π-conjugated system, which increases the transition dipole moment. acs.org The quantum yield of 9,10-bis(phenylethynyl)anthracene approaches unity, making it a highly efficient fluorophore. omlc.orgphotochemcad.com

Electron-Withdrawing Groups: The introduction of electron-withdrawing perfluorobenzyl groups in 9,10-bis(perfluorobenzyl)anthracene also results in a high fluorescence quantum yield (0.85). beilstein-journals.org This enhancement compared to unsubstituted anthracene is a common feature for many halogenated derivatives.

Steric Effects: Bulky substituents at the 9 and 10 positions can force the substituent out of the plane of the anthracene ring. This can disrupt π-conjugation but also inhibit intermolecular interactions that lead to fluorescence quenching, such as excimer formation.

Electrochemical Behavior and Redox Processes

Oxidation Mechanisms and Electron Transfer Kinetics

The oxidation of 9,10-bis(dimethylamino)anthracene does not follow a simple, single-step electron transfer process. Instead, it proceeds through a more complex mechanism. Initial studies suggested that the two-electron oxidation occurred in a concerted fashion, but this interpretation led to inconsistencies in the calculated electron-transfer coefficients. nih.gov A more refined model proposes a two-step process for each oxidation stage: an initial electron transfer followed by a distinct chemical step involving a structural change. nih.govacs.org This reinterpretation provides an excellent agreement with experimental data and resolves the anomalies of the earlier concerted model. nih.gov

The kinetics of electron transfer in anthracene (B1667546) derivatives are influenced by several factors. The rate constant for an electrochemical electron-transfer reaction, k(s), is expected to increase with a decrease in the inner reorganization energy. acs.org However, voltammetric studies of this compound revealed that the k(s) values for each oxidation step are smaller than those of structurally related compounds like 1,4-bis(dimethylamino)benzene, despite having a smaller reorganization energy. nih.govacs.org This apparent contradiction is reconciled by the proposed mechanism involving a structural change subsequent to electron transfer. nih.gov Furthermore, the rate of electron transfer for anthracene derivatives in different alkyl cyanide solvents is determined by the longitudinal dielectric relaxation properties of the solvent. nih.gov

The oxidation of anthracene itself can lead to the formation of 9,10-anthraquinone as the primary product, proceeding through intermediates such as 9,10-dihydroxyanthracene. mdpi.com In the presence of oxygen, some anthracene derivatives can undergo photo-oxidation to form endoperoxides. nih.govrsc.org

Reorganization Energies in Cation Radical Formation

The concept of reorganization energy is central to understanding the kinetics of electron transfer, as described by Marcus theory. osti.gov The inner reorganization energy, which accounts for the structural changes within the molecule upon oxidation or reduction, has been determined for the cation radical of this compound using gas-phase photoelectron spectroscopy (PES). nih.govacs.orgacs.org

These studies have demonstrated that the inner reorganization energy of the this compound cation radical is smaller than that of 1,4-bis(dimethylamino)benzene. nih.govacs.orgacs.org This finding was pivotal in re-evaluating and reinterpreting the electrochemical oxidation mechanism of this compound. nih.govacs.org A lower inner reorganization energy would typically imply a faster electron-transfer rate. acs.org However, the observed slower kinetics for this compound pointed towards a more complex mechanism, leading to the proposal of a structural change following the initial electron transfer. nih.govacs.org

Voltammetric Studies of this compound and Related Structures

Cyclic voltammetry (CV) is a powerful technique for investigating the electrochemical behavior of compounds like this compound. Voltammetric studies of this compound are distinct from those of similar structures such as 1,4-bis(dimethylamino)benzene. While the latter shows two reversible one-electron oxidation steps, this compound exhibits a single two-electron oxidation peak in its cyclic voltammogram. nih.govacs.org This observation further supports the unique oxidation mechanism of this compound.

The electrochemical properties of various other substituted anthracenes have also been explored using voltammetry. For instance, a series of novel 9,10-functionalized anthracene derivatives displayed quasi-reversible oxidation processes. mdpi.com Ultrafast voltammetry has been employed to study the electron transfer of anthracene and 9,10-diphenylanthracene (B110198). acs.org The electrochemical reduction of 9,10-diphenylanthracene has also been thoroughly investigated using techniques including polarography, cyclic voltammetry, and chronopotentiometry. utexas.edu

Below is a table summarizing the electrochemical data for selected anthracene derivatives from cyclic voltammetry studies.

| Compound | Half-wave Oxidation Potential (E₁/₂) (V vs. SCE) | HOMO Energy Level (E_HOMO) (eV) | Reference |

|---|---|---|---|

| 9-(4-methoxyphenyl)-10-(naphthalen-1-yl)anthracene | - | -5.59 | mdpi.com |

| 9-(4-methoxyphenyl)-10-(pyren-1-yl)anthracene | - | -5.63 | mdpi.com |

| 9-(4-methoxyphenyl)-10-(phenanthren-9-yl)anthracene | - | -5.73 | mdpi.com |

Influence of Structural Changes on Electrochemical Pathways

Structural modifications, particularly at the 9 and 10 positions of the anthracene core, exert a significant influence on the electrochemical pathways of these compounds. The introduction of bulky substituents at these positions can lead to a twisted arrangement with respect to the anthracene moiety, which in turn affects the electronic and electrochemical properties. mdpi.comnih.gov Such substitutions can disrupt the regular herringbone stacking observed in other anthracene derivatives and favor a more overlapped lamellar structure. nih.gov

In the specific case of this compound, a structural change following electron transfer is a fundamental aspect of its oxidation mechanism. nih.govacs.orgacs.org This structural reorganization is a key factor in explaining the observed electrochemical behavior that deviates from simpler, related systems. The synthesis of various 9,10-disubstituted anthracenes, such as 9-bromo-10-diphenylphosphanylanthracene and its subsequent oxidation products, allows for a systematic study of how different functional groups impact the molecular structure and, consequently, the electrochemical properties. researchgate.net The choice of substituents, from phenyl derivatives to carbon-carbon triple bonds, has been shown to alter the electronic states and tunability of the optical and electrochemical characteristics of the anthracene backbone. semanticscholar.org

Relationship Between Frontier Molecular Orbitals and Redox Potentials

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), play a crucial role in determining the redox properties of a molecule. There is a direct relationship between the energy of these orbitals and the electrochemical potentials. For instance, the HOMO energy levels of a series of 9,10-anthracene derivatives have been estimated from their oxidation potentials obtained through cyclic voltammetry. mdpi.com

Studies have shown that functionalization at the 9,10-positions of anthracene can have a varying impact on the frontier molecular orbital energy levels. In some cases, substitution with different phenyl derivatives resulted in negligible variation in the HOMO and LUMO energies. mdpi.comnih.gov However, in other instances, the introduction of substituents, such as carbon-carbon triple bonds, has been found to noticeably alter the electronic states of the anthracene core, thereby affecting the HOMO-LUMO gap. semanticscholar.org This suggests that strategic substitution can be an effective way to tune the electrochemical and optical properties of anthracene-based materials. mdpi.comnih.gov The HOMO-LUMO gap is a critical parameter, as a decrease in its value can lead to more efficient performance in applications like organic light-emitting diodes (OLEDs). beilstein-journals.org

The table below presents the calculated HOMO and LUMO energy levels for selected anthracene derivatives.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Anthracene | - | - | 3.28 | beilstein-journals.org |

| 9,10-Bis(perfluorobenzyl)anthracene | - | - | 3.05 | beilstein-journals.org |

| Cyclic Anthracene Trimer ( mdpi.comCA2,9) | - | - | 2.66 | acs.org |

| Cyclic Anthracene Tetramer ( nih.govCA2,9) | - | - | 3.35 | acs.org |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Molecular and Electronic Structures

Density Functional Theory (DFT) serves as a cornerstone for investigating the molecular and electronic structure of organic molecules like 9,10-Bis(dimethylamino)anthracene. DFT calculations can predict the optimized ground-state geometry, including bond lengths, bond angles, and dihedral angles between the dimethylamino groups and the anthracene (B1667546) core. This is critical as the planarity and symmetry of the molecule significantly influence its electronic and photophysical behavior.

A hypothetical data table based on DFT calculations for this compound might look like this:

| Parameter | Calculated Value |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| C9-N Bond Length | |

| C10-N Bond Length | |

| Dihedral Angle (Anthracene-NMe2) |

Note: The values in this table are placeholders and would need to be populated by actual DFT calculations.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand the photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is used to calculate the energies of electronic excited states, which correspond to the absorption of light. These calculations can predict the vertical excitation energies and the oscillator strengths of these transitions, which in turn allows for the simulation of the molecule's UV-Vis absorption spectrum.

By analyzing the molecular orbitals involved in the electronic transitions, TD-DFT can characterize the nature of the excited states. For instance, it can determine whether an excitation is a locally-excited (LE) state confined to the anthracene core or a charge-transfer (CT) state, where electron density moves from the electron-donating dimethylamino groups to the anthracene acceptor. This distinction is fundamental to understanding the fluorescence and other de-excitation pathways of the molecule.

Computational Modeling of Charge Transfer Interactions

The presence of the electron-donating dimethylamino groups at the 9 and 10 positions of the anthracene core strongly suggests the importance of intramolecular charge transfer (ICT) in this molecule. Computational modeling can quantify the extent of this charge transfer upon photoexcitation.

By analyzing the electron density distribution in the ground and excited states, it is possible to visualize and quantify the movement of charge. The change in dipole moment between the ground and excited states, calculated using computational methods, provides a measure of the degree of charge separation. For this compound, a significant increase in the dipole moment upon excitation would be a strong indicator of an ICT state. This property is crucial for applications in materials for organic light-emitting diodes (OLEDs) and sensors.

Prediction of Spectroscopic and Electrochemical Properties

Computational chemistry offers a powerful tool for predicting various spectroscopic and electrochemical properties of this compound before its synthesis or experimental characterization.

As mentioned, TD-DFT can predict the UV-Vis absorption spectrum. Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the emission energy, which corresponds to the fluorescence spectrum. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated.

Furthermore, DFT calculations can be used to predict electrochemical properties, such as oxidation and reduction potentials. The HOMO energy is often correlated with the oxidation potential, while the LUMO energy is related to the reduction potential. These predictions are valuable for assessing the suitability of this compound for applications in organic electronics, where the energy levels must be precisely matched with other materials in a device.

A predictive data table for these properties might be structured as follows:

| Property | Predicted Value |

| Maximum Absorption Wavelength (λmax,abs) | |

| Maximum Emission Wavelength (λmax,em) | |

| Stokes Shift | |

| Oxidation Potential (vs. Fc/Fc+) | |

| Reduction Potential (vs. Fc/Fc+) |

Note: The values in this table are placeholders and would require specific computational studies to be determined.

Applications in Advanced Materials and Systems

Optoelectronic Materials: Organic Light-Emitting Diodes (OLEDs)

Anthracene (B1667546) derivatives are foundational materials in the development of Organic Light-Emitting Diodes (OLEDs), especially for creating efficient blue light emitters. researchgate.netrsc.org The core structure of 9,10-disubstituted anthracenes serves as a robust and highly fluorescent chromophore. rsc.org Modifications at these positions, such as the addition of phenyl or naphthyl groups, are employed to enhance the material's performance and color purity in OLED devices. researchgate.netkoreascience.kr

For instance, derivatives like 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) have been successfully used as both the emitting layer and a hole-transport layer in blue OLEDs. researchgate.net In a device configuration of ITO/2-TNATA/NPB/Emitting Layer/TPBi/Liq/Al, an OLED using 9-(2-naphthyl)-10-(p-tolyl)anthracene as the non-doped emitting layer demonstrated blue emission with a luminous efficiency of 3.26 cd/A. koreascience.kr The introduction of bulky substituents helps to reduce molecular aggregation, which can otherwise quench fluorescence and decrease device efficiency. researchgate.net The inherent properties of the anthracene core, combined with strategic substitutions, make these compounds key components in the ongoing development of stable and efficient OLEDs. rsc.org

Table 1: Performance of an OLED Device with a 9,10-Disubstituted Anthracene Derivative

| Emitting Compound | Luminous Efficiency (cd/A at 20mA/cm²) | Power Efficiency (lm/W at 20mA/cm²) | External Quantum Efficiency (% at 20mA/cm²) |

|---|---|---|---|

| 9-(2-naphthyl)-10-(p-tolyl)anthracene (2-NTA) | 3.26 | 0.98 | 2.8 |

Data sourced from a study on simple anthracene derivatives for blue OLEDs. koreascience.kr

Fluorescent Probes and Chemical Sensors

The intense fluorescence of the anthracene scaffold makes it an excellent platform for the design of fluorescent probes and chemical sensors. Derivatives of 9,10-disubstituted anthracene have been developed for the detection of various analytes, including ions and reactive oxygen species. nih.govresearchgate.net

Ion Recognition and Chelation-Enhanced Fluorescence

Anthracene-based fluorescent probes are widely studied for their potential in detecting metal ions. nih.govresearchgate.net The general principle involves attaching a specific ion-recognizing unit (an ionophore) to the anthracene fluorophore. Upon binding with the target metal ion, a change in the fluorescence of the anthracene unit is observed, which can be either an enhancement ("turn-on") or a quenching ("turn-off") of the signal. nih.gov

For example, a probe named 9,10-Bis(8-Quinolinoxymethyl)anthracene has been synthesized for the selective detection of copper ions (Cu²⁺). researchgate.net This sensor exhibits fluorescence quenching upon binding to Cu²⁺, allowing for its detection at nanomolar concentrations. The system is effective in a buffered solution and demonstrates high selectivity for Cu²⁺ over other metal ions. researchgate.net Another approach involves using a Schiff base derivative of anthracene, which shows a "turn-on" fluorescence response specifically for Chromium (III) ions in an aqueous medium, with a low detection limit of 0.4 μM. nih.gov The design of these probes often leverages chelation-enhanced fluorescence, where the binding of the ion restricts intramolecular motions, leading to an increase in fluorescence quantum yield.

Singlet Oxygen Detection Mechanisms

Derivatives of 9,10-disubstituted anthracene are effective probes for detecting singlet oxygen (¹O₂), a highly reactive oxygen species. The detection mechanism relies on the specific reaction between singlet oxygen and the anthracene core. This reaction is a [4+2] cycloaddition, where the singlet oxygen adds across the 9 and 10 positions of the anthracene ring to form a stable endoperoxide. nih.govrsc.org

This chemical transformation disrupts the π-conjugated system of the anthracene, leading to a loss of its characteristic fluorescence. nih.govnih.gov A well-known probe for this purpose is Diethyl-3-3'-(9,10-anthracenediyl)bis acrylate (B77674) (DADB), a cell-permeable anthracene analog. nih.govnih.gov The decrease in DADB's fluorescence intensity upon oxidation by singlet oxygen provides a direct method to monitor the formation of this reactive species, for example, during photodynamic therapy. nih.govnih.gov Similarly, 9,10-anthracenediyl-bis(methylene)dimalonic acid (AMDA) also functions as a singlet oxygen scavenger and detector. sigmaaldrich.com The formation of the corresponding endoperoxide is the sole detected product in the photosensitized oxidation of 9,10-dimethylanthracene (B165754), confirming the specificity of this detection mechanism. rsc.org

Anion Sensing Mechanisms

While less common than cation sensing, anthracene derivatives can also be engineered to detect anions. The sensing mechanism for anions typically involves the formation of hydrogen bonds between a receptor unit on the anthracene probe and the target anion. This interaction can perturb the electronic properties of the fluorophore, resulting in a detectable change in its fluorescence or absorption spectrum. The design of such sensors requires the integration of specific anion-binding motifs, such as amides or ureas, onto the anthracene framework.

Photocatalysis and Photoinitiation in Polymerization Reactions

Anthracene and its derivatives can act as organic photocatalysts, harnessing light energy to drive chemical reactions. researchgate.netnih.gov A notable example is 9,10-bis[(triisopropylsilyl)ethynyl]anthracene, which has been used to generate free radicals under mild irradiation conditions (e.g., from a household LED bulb). researchgate.netnih.gov This photocatalyst operates through an oxidative cycle in a three-component system, typically involving a diphenyl iodonium (B1229267) salt and a silane. researchgate.netnih.gov

Upon photoexcitation, the anthracene derivative transfers an electron, initiating a cascade of reactions that ultimately produce reactive species capable of starting a polymerization process. This system has proven effective for both the ring-opening polymerization of epoxides and the free-radical polymerization of acrylates. researchgate.netnih.gov The use of such organic photocatalysts is advantageous as they can operate under visible light and in the presence of air, offering a more sustainable alternative to traditional UV-based initiation systems.

Supramolecular Assemblies and Host-Guest Systems

The planar, aromatic structure of the anthracene core makes it an ideal building block for creating ordered supramolecular structures through non-covalent interactions like π-π stacking and hydrogen bonding. nih.govresearchgate.net Derivatives such as 9,10-bis(phenylethynyl)anthracenes (BPEAs) have been studied for their self-assembly behavior. nih.gov The introduction of functional groups, like amides, can promote the formation of one-dimensional stacks through a combination of π-stacking and hydrogen bonding, creating ordered assemblies in solution. nih.gov

Furthermore, anthracene derivatives can act as guests in host-guest systems. Macrocyclic hosts like cucurbit[n]urils (CB[n]) can encapsulate anthracene moieties. For instance, cucurbit researchgate.neturil (CB researchgate.net) is capable of binding two anthracene units within its cavity, bringing them into a face-to-face arrangement. rsc.orgrsc.org This pre-organization dramatically accelerates the [4+4] photodimerization of the anthracene guests upon irradiation. rsc.org This host-guest templating strategy not only enhances the reaction rate but also minimizes side reactions, providing a highly selective method for forming specific photoproducts or cross-linking polymers in aqueous environments. rsc.orgrsc.org

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 2-methyl-9,10-bis(naphthalen-2-yl)anthracene | MADN |

| 4,4',4"-tris[N-(1-naphthyl)-N-phenylamino]triphenylamine | 2-TNATA |

| 4,4'-bis[N-(1-naphthyl)-N-phenyl-1-amino] biphenyl | NPB |

| 2,2',2"-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benz-imidazole) | TPBi |

| Lithium quinolate | Liq |

| 9-(2-naphthyl)-10-(p-tolyl)anthracene | 2-NTA |

| 9,10-Bis(8-Quinolinoxymethyl)anthracene | - |

| Diethyl-3-3'-(9,10-anthracenediyl)bis acrylate | DADB |

| 9,10-anthracenediyl-bis(methylene)dimalonic acid | AMDA |

| 9,10-dimethylanthracene | - |

| 9,10-bis[(triisopropylsilyl)ethynyl]anthracene | - |

| 9,10-bis(phenylethynyl)anthracene (B116448) | BPEA |

| Cucurbit[n]uril | CB[n] |

Materials for Two-Photon Absorption

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy. This phenomenon has garnered significant interest for various applications, including high-resolution fluorescence imaging, 3D optical data storage, and photodynamic therapy. The efficiency of a material for TPA is quantified by its two-photon absorption cross-section (δ or σ), measured in Goeppert-Mayer units (GM).

The anthracene core, with its extended π-conjugated system, serves as a promising scaffold for the design of efficient TPA materials. Research has demonstrated that the TPA properties of anthracene derivatives can be significantly influenced by the nature and position of substituents on the anthracene ring. Specifically, substitutions at the 9,10-positions have been shown to be a key strategy for tuning and enhancing TPA responses.

Detailed Research Findings

While direct and extensive research specifically detailing the two-photon absorption properties of 9,10-Bis(dimethylamino)anthracene is not prominently available in the reviewed literature, the principles governing TPA in related 9,10-disubstituted anthracene derivatives provide a strong basis for understanding its potential in this area. Studies on various analogues reveal that the introduction of electron-donating or electron-withdrawing groups, as well as extending the π-conjugation length at the 9,10-positions, can dramatically increase the TPA cross-section.

Another area of extensive research involves 9,10-bis(arylethynyl)anthracene derivatives. korea.ac.krkorea.ac.kr The introduction of arylethynyl groups at the 9,10-positions extends the π-conjugated system, which is a critical factor for enhancing TPA cross-sections. korea.ac.kr The structure-property relationships in these molecules have been investigated, indicating that the TPA cross-section is sensitive to the nature of the terminal aryl groups. korea.ac.kr For example, creating donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) type structures by modifying the arylethynyl substituents has been a successful strategy to boost TPA efficiency. researchgate.net

The dimethylamino group is a well-known strong electron-donating group. Based on the established principles from related anthracene derivatives, the presence of two dimethylamino groups at the 9,10-positions of the anthracene core in this compound would be expected to significantly influence its electronic and photophysical properties. These donor groups would increase the electron density of the anthracene π-system, likely leading to a red-shift in the absorption and emission spectra and potentially enhancing the two-photon absorption cross-section.

The following table summarizes the two-photon absorption properties of several 9,10-disubstituted anthracene derivatives, illustrating the impact of different substituents on the TPA cross-section.

| Compound Type | Substituents at 9,10-positions | TPA Cross-Section (δ) in GM | Wavelength (nm) | Reference |

| 2,6-bis(p-dihexylaminostyryl)anthracene derivatives | Phenyl, Styryl, Phenylethynyl | 740 - 3940 | 780 - 960 | korea.ac.krnih.gov |

| 9,10-bis(arylethynyl)anthracene derivatives | Various arylethynyl groups | Values are highly dependent on the specific aryl substituent and molecular structure (dipole, quadrupole) | ~800 | korea.ac.kr |

| Zinc(II) complex with intramolecular 'push-pull' structure | Not specified | 140 | Not specified | researchgate.net |

Note: 1 GM = 1 × 10⁻⁵⁰ cm⁴ s photon⁻¹

These findings collectively suggest that this compound holds promise as a material for two-photon absorption applications. The strong electron-donating nature of the dimethylamino groups is a key feature that aligns with the design principles for enhancing TPA cross-sections in anthracene-based chromophores. Further experimental investigation into the specific TPA properties of this compound is warranted to fully characterize its potential in advanced materials and systems.

Mechanistic Studies of Fundamental Processes

Detailed Electron Transfer Mechanisms

The electron transfer (ET) properties of anthracene (B1667546) derivatives are central to their application in optoelectronics. For 9,10-Bis(dimethylamino)anthracene, the two dimethylamino groups act as strong electron donors, significantly influencing the electronic structure of the anthracene core, which is an electron acceptor. Upon photoexcitation, a photoinduced electron transfer (PET) process is expected to occur.

In related donor-acceptor systems, such as 9-substituted 10-methylacridinium (B81027) ions where an electron-donor is directly linked to an electron-acceptor, photoexcitation leads to the formation of a triplet ET state. nih.gov The rate constants of both photoinduced electron transfer and back electron transfer are governed by the driving force of the reaction, which can be analyzed using the Marcus theory of electron transfer. nih.gov For this compound, the electron-rich amino groups would facilitate the transfer of an electron to the photoexcited anthracene core, creating a charge-separated state. The efficiency and lifetime of this state are critical for potential applications in areas like photocatalysis and solar energy conversion. Studies on other 9,10-disubstituted anthracenes show that both electron-donating and electron-withdrawing substituents influence these properties, though the effect on UV/Vis absorption may be minimal. rsc.org

In systems like 1,4-diaminoanthraquinones, which are structurally analogous, multiple oxidation states are electrochemically accessible, indicating a rich redox chemistry that is fundamental to their use in applications like redox flow batteries. acs.org The quenching of fluorescence in the presence of electron acceptors like graphene oxide occurs via electron transfer from the excited dye to the acceptor, a process that would be highly relevant for this compound. ephys.kz

Photophysical Pathways: Radiative and Non-Radiative Transitions

The photophysical pathways of 9,10-disubstituted anthracenes are dictated by the nature of the substituents at the 9 and 10 positions. Unsubstituted anthracene has a modest fluorescence quantum yield (around 30%) due to efficient intersystem crossing to the triplet state. rsc.org However, substitution at the 9 and 10 positions can significantly alter the rates of radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing) decay pathways. rsc.orgresearchgate.net

For this compound, the electron-donating dimethylamino groups are expected to increase the fluorescence quantum yield by modifying the energy levels of the singlet and triplet excited states. In a study of various 9,10-disubstituted anthracenes, it was found that while substitutions had a minor effect on the absorption spectra, the fluorescence properties were more significantly impacted. rsc.org

Table 1: Photophysical Data for Selected 9,10-Disubstituted Anthracene Derivatives This table presents data for related compounds to infer the properties of this compound.

| Compound | Absorption λmax (nm) | Emission λem (nm) | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|---|---|

| 9,10-Diphenylanthracene (B110198) | - | - | ~1.0 | rsc.org |

| 9,10-Bis(phenylethynyl)anthracene (B116448) (in cyclohexane) | 451.2 | - | 1.0 | omlc.org |

| 9,10-Dimethylanthracene (B165754) | - | - | ~0.70 | rsc.org |

| Anthracene (in cyclohexane) | - | - | 0.28–0.36 | beilstein-journals.org |

| 9,10-Bis(perfluorobenzyl)anthracene | - | 416 | - | beilstein-journals.org |

Mechanisms Underlying Aggregation-Induced Emission

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.org This effect is common in many anthracene derivatives. The primary mechanism responsible for AIE in compounds like 9,10-distyrylanthracene (B86952) derivatives is the restriction of intramolecular torsion (RIT). mdpi.com In dilute solutions, these molecules can undergo low-frequency torsional motions, which provide an efficient non-radiative decay channel, thus quenching fluorescence. mdpi.com

When the molecules aggregate in the solid state or in poor solvents, these intramolecular rotations are physically hindered. mdpi.comresearchgate.net This blockage of non-radiative pathways effectively closes the main channel for energy dissipation, forcing the excited state to decay radiatively, which results in a significant enhancement of fluorescence emission. mdpi.comresearchgate.net For this compound, the rotation of the dimethylamino groups relative to the anthracene plane would be a key intramolecular motion. In an aggregated state, the steric hindrance would restrict this rotation, likely leading to AIE behavior. Crystal structures of related AIE-active compounds show nonplanar conformations and tight molecular packing, which supports the RIT mechanism. mdpi.comresearchgate.net

Intramolecular Charge Transfer Dynamics

The presence of both electron-donating (dimethylamino) and electron-accepting (anthracene core) moieties within the same molecule makes this compound a prime candidate for exhibiting intramolecular charge transfer (ICT) upon photoexcitation. In such donor-acceptor systems, excitation leads to a redistribution of electron density, creating a highly polar excited state with significant charge-transfer character. rsc.org

Studies on the closely related 1-aminoanthraquinone (B167232) (AAQ) have provided detailed insights into ICT dynamics. Using femtosecond stimulated Raman spectroscopy, researchers have observed ultrafast ICT, on the scale of ~110 femtoseconds, leading to a twisted intramolecular charge transfer (TICT) state. mdpi.comresearchgate.netnih.gov The formation of the TICT state involves the twisting of the amino group relative to the aromatic ring, a process that is strongly influenced by solvent polarity and solvation dynamics. researchgate.netnih.gov For this compound, a similar process involving the twisting of the two dimethylamino groups would be expected. The dynamics of this process, including coherent oscillations observed in the vibrational modes, are coupled to the nuclear coordinates and are crucial for understanding the relaxation pathways of the excited state. rsc.orgnih.gov The solvent dependence of the fluorescence spectra, particularly the large Stokes shift in polar solvents, is a hallmark of ICT. rsc.org

Chemical Sensing Mechanism Elucidation

The fluorescence of anthracene derivatives is often sensitive to the local chemical environment, a property that can be harnessed for chemical sensing. The mechanism of sensing typically involves the modulation of the fluorophore's electron transfer or charge transfer processes upon interaction with an analyte.

A key mechanism is chelation-enhanced fluorescence (CHEF). In a related compound, 9,10-bis[[(2-(dimethylamino)ethyl)methylamino]methyl]anthracene, the fluorescence is quenched in the free ligand due to photoinduced electron transfer from the nitrogen lone pairs to the excited anthracene core. rsc.org Upon binding of a metal ion (e.g., Zn²⁺), the nitrogen lone pairs coordinate to the metal, lowering their energy and inhibiting the PET process. This blockage of the non-radiative quenching pathway leads to a significant "turn-on" fluorescence response. rsc.org Given the presence of nitrogen atoms with lone pairs, this compound could potentially operate via a similar PET sensing mechanism for protons (pH sensing) or metal ions.

Another sensing mechanism involves electrogenerated chemiluminescence (ECL). Organic nanoparticles of 9,10-bis(phenylethynyl)anthracene have been used as ECL emitters for the detection of amines. researchgate.net The ECL intensity is modulated by the interaction with the analyte, providing a basis for detection.

Reversible Cycloaddition Reactions (e.g., Diels-Alder)

A characteristic reaction of the anthracene core is the [4+2] Diels-Alder cycloaddition, where the central ring acts as a diene. rsc.org This reaction typically occurs across the 9 and 10 positions, leading to a loss of aromaticity in the central ring and the formation of a bicyclic adduct. rsc.orgresearchgate.net The reaction is often reversible, with the adduct undergoing a retro-Diels-Alder reaction upon heating to regenerate the anthracene derivative.

The electronic nature of substituents on the anthracene ring can influence the rate and regioselectivity of the Diels-Alder reaction. However, even with strong electron-donating groups like dimethylamino at other positions (e.g., 1,5-disubstituted), the cycloaddition still preferentially occurs at the 9,10-positions. nih.gov This suggests that this compound would readily participate as a diene in Diels-Alder reactions with various dienophiles, such as maleic anhydride (B1165640) or tetracyanoethylene. nih.govmdpi.com

Anthracene derivatives can also undergo [4+4] photocycloaddition reactions upon exposure to UV light, forming a dimer. nih.gov This reaction is also typically reversible, with the dimer reverting to the monomers upon heating or irradiation at a different wavelength. This reversible cycloaddition provides a mechanism for creating photoswitchable materials.

Structure Property Relationships and Molecular Design Principles

Impact of Substituent Nature and Position on Electronic and Photophysical Characteristics

The nature and position of substituents on the anthracene (B1667546) scaffold are critical determinants of its electronic and photophysical properties. The dimethylamino groups in 9,10-Bis(dimethylamino)anthracene, being strong electron-donating groups, significantly perturb the electronic structure of the parent anthracene molecule. This perturbation leads to a red-shift in both the absorption and emission spectra, a common feature for anthracenes bearing electron-releasing substituents.

The electronic and molecular structures of 9,10-diamino-substituted anthracenes are heavily influenced by the N-substituents. mdpi.com In the case of 9,10-bis(N,N-dimethylamino)anthracene, these substituents play a crucial role in the electronic and molecular configurations, particularly in their oxidized forms. mdpi.com

The substitution at the 9 and 10 positions is a well-established strategy for modifying the photophysical properties of anthracene. The introduction of various groups at these positions can alter the emission color, quantum yield, and fluorescence lifetime. While specific photophysical data for this compound is not extensively documented in publicly available literature, the general trends observed for 9,10-disubstituted anthracenes provide valuable insights. For instance, increasing the electron-donating strength of the substituent typically leads to a further red-shift in the emission spectrum.

The following table summarizes the general photophysical properties of anthracene and a related 9,10-disubstituted derivative to illustrate the effect of substitution.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Anthracene | 355, 375 | 380, 401, 425 | ~0.3 |

| 9,10-Diphenylanthracene (B110198) | 374, 393 | 408, 430 | ~1.0 |

Role of Conformational Flexibility in Excited State Behavior

The conformational flexibility of the dimethylamino groups in this compound is a key factor governing its excited-state dynamics. The nitrogen atoms of the amino groups can adopt different hybridizations, and the methyl groups can rotate, leading to various possible conformations. This flexibility can provide non-radiative decay pathways for the excited state, potentially lowering the fluorescence quantum yield compared to more rigid structures.

Molecular Design Principles for Tunable Luminescence and Redox Properties

The structure of this compound offers several avenues for tuning its luminescence and redox properties through molecular design.

Tuning Luminescence:

Modification of the Amino Substituent: Replacing the methyl groups with other alkyl or aryl moieties can modulate the electron-donating strength and steric bulk of the substituents. Introducing more electron-donating groups could lead to a further red-shift in the emission, while bulkier groups could restrict conformational flexibility, potentially enhancing the fluorescence quantum yield by blocking non-radiative decay pathways.

Constraining Conformational Freedom: Incorporating the nitrogen atoms into a rigid ring system would reduce the conformational flexibility of the amino groups. This restriction of motion is a common strategy to increase the quantum yield of fluorescent molecules by minimizing energy loss through vibrational relaxation.

Tuning Redox Properties:

Electronic Effects: The redox potentials of this compound can be tuned by altering the electronic nature of the substituents on the amino groups. Attaching electron-withdrawing groups would make the molecule more difficult to oxidize, while more potent electron-donating groups would lower the oxidation potential.

Steric Effects: The steric environment around the anthracene core can also influence the redox properties by affecting the planarity of the molecule and the accessibility of the pi-system to electrons.

The following table outlines the general principles for tuning the properties of this compound derivatives.

| Desired Property Change | Molecular Design Strategy |

| Red-shifted Emission | Increase electron-donating strength of N-substituents. |

| Increased Quantum Yield | Introduce bulky groups to restrict rotation; incorporate N into a rigid ring. |

| Higher Oxidation Potential | Attach electron-withdrawing groups to the N-substituents. |

| Lower Oxidation Potential | Attach stronger electron-donating groups to the N-substituents. |

Steric and Electronic Effects on Molecular Orbitals and Properties

The interplay of steric and electronic effects in this compound is crucial in determining its molecular orbitals and, consequently, its chemical and physical properties.

Electronic Effects: The strong electron-donating nature of the dimethylamino groups raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the anthracene core. This destabilization of the HOMO leads to a smaller HOMO-LUMO gap, which is consistent with the observed red-shift in the absorption spectrum. The extent of this effect is dependent on the degree of orbital overlap between the nitrogen lone pairs and the anthracene pi-system.

Steric Effects: The methyl groups of the dimethylamino substituents create significant steric hindrance with the peri-hydrogens (at positions 1, 8, 4, and 5) of the anthracene ring. This steric repulsion forces the dimethylamino groups to twist out of the plane of the anthracene core. This twisting reduces the overlap between the nitrogen lone pair orbitals and the anthracene pi-system, which can counteract the electronic donating effect to some extent.

Future Research Directions

Development of Novel Synthetic Methodologies

While the core anthracene (B1667546) structure is well-established, the development of novel, efficient, and scalable synthetic routes to 9,10-Bis(dimethylamino)anthracene and its derivatives remains a crucial area of future research. Current methods for creating 9,10-disubstituted anthracenes often involve multi-step processes. For instance, the synthesis of related compounds like 9,10-bis-[N-(2-Dimethylaminoethyl)aminomethyl]anthracene involves refluxing 9,10-dichloromethylanthracene with 2-dimethylaminoethylamine. prepchem.com Similarly, the synthesis of 9,10-dimethylanthracene (B165754) has been approached by taking o-xylene (B151617) through a reaction with a manganese acetate (B1210297) catalyst and a paraldehyde (B1678423) accelerant. google.com

Table 1: Potential Synthetic Routes for Investigation

| Synthetic Approach | Precursors | Potential Advantages |

| Buchwald-Hartwig Amination | 9,10-Dibromoanthracene (B139309), Dimethylamine | High efficiency, good functional group tolerance |

| Reductive Amination | 9,10-Anthraquinone, Dimethylamine | Use of a readily available starting material |

| Direct C-H Amination | Anthracene, Dimethylamine source | Atom economy, reduced waste |

Application of Advanced Spectroscopic and Analytical Techniques

A thorough understanding of the photophysical and electrochemical properties of this compound is fundamental to its application. Future research will necessitate the use of a suite of advanced spectroscopic and analytical techniques. Techniques such as UV-Vis absorption and fluorescence spectroscopy will be essential to characterize the electronic transitions and emissive properties. For related 9,10-disubstituted anthracenes, absorption profiles typically show vibronic bands corresponding to the π-π* transitions of the anthracene core. mdpi.com The introduction of dimethylamino groups, which are strong electron-donating groups, is expected to cause a significant red-shift in the absorption and emission spectra compared to unsubstituted anthracene.

Time-resolved fluorescence spectroscopy will be crucial for determining fluorescence lifetimes and quantum yields, providing insights into the dynamics of the excited states. Electrochemical methods, particularly cyclic voltammetry, will be employed to determine the HOMO and LUMO energy levels, which are critical for applications in organic electronics. utexas.edu Furthermore, techniques like electrogenerated chemiluminescence (ECL) could reveal interesting properties, as observed in other anthracene derivatives like 9,10-bis(2-naphthyl)anthracene. utexas.edu

Table 2: Key Spectroscopic and Analytical Techniques for Characterization

| Technique | Property to be Measured | Expected Outcome |

| UV-Vis Spectroscopy | Absorption Spectrum | Determination of electronic transitions and HOMO-LUMO gap |

| Fluorescence Spectroscopy | Emission Spectrum, Quantum Yield | Characterization of emissive properties and efficiency |

| Time-Resolved Spectroscopy | Excited State Lifetime | Understanding of excited state dynamics |

| Cyclic Voltammetry | Redox Potentials | Determination of HOMO/LUMO energy levels |

| Electrogenerated Chemiluminescence | ECL Spectrum and Efficiency | Assessment of potential for light-emitting applications |

Exploration of New Application Domains for this compound Derivatives

The unique electronic nature of this compound, arising from the strong electron-donating dimethylamino groups, suggests a wide range of potential applications. A significant area of future research will be the exploration of these application domains through the synthesis and characterization of novel derivatives.

Given the high fluorescence quantum yields often observed in 9,10-disubstituted anthracenes, a primary application area is in organic light-emitting diodes (OLEDs) , particularly as blue emitters. beilstein-journals.org The electron-rich nature of the core could also make it a suitable component in materials for organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs) . mdpi.com The amino groups also offer sites for further functionalization, opening the door to applications in chemosensors , where the fluorescence properties could change upon binding to specific analytes. researchgate.net The investigation of its potential in electrogenerated chemiluminescence (ECL) for analytical and diagnostic applications is also a promising avenue. rsc.orgnih.gov

Computational Design of Tailored Derivatives for Specific Functions

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding the future development of this compound derivatives. DFT calculations can predict the electronic structure, HOMO/LUMO energy levels, and optical properties of proposed molecules before their synthesis, saving significant time and resources. rsc.org

Future research will involve using computational models to design derivatives with tailored properties. For example, by introducing different electron-withdrawing or electron-donating groups at other positions on the anthracene ring, it will be possible to fine-tune the emission color, charge transport properties, and solubility. rsc.org Computational screening of a virtual library of derivatives can identify promising candidates for specific applications, such as materials with optimized energy levels for efficient charge injection in OLEDs or with specific binding sites for selective chemosensors.

Deeper Understanding of Complex Intermolecular Interactions and Solid-State Phenomena

The performance of organic electronic devices is heavily influenced by the molecular packing and intermolecular interactions in the solid state. A deeper understanding of these phenomena for this compound and its derivatives is therefore critical. Techniques like single-crystal X-ray diffraction will be essential to determine the precise arrangement of molecules in the crystalline state. mdpi.com

Future research should focus on how the dimethylamino groups influence the packing motifs. For many 9,10-disubstituted anthracenes, a slipped π-stacking arrangement is common. mdpi.com The bulky dimethylamino groups may lead to a more twisted conformation, which could be beneficial in reducing fluorescence quenching in the solid state. beilstein-journals.org The study of intermolecular interactions, such as C-H···π interactions, will also be important, as these can significantly impact the material's properties. rsc.org Understanding and controlling the solid-state packing will be key to optimizing the performance of materials based on this compound in electronic devices.

Q & A

Q. What are the key synthetic routes for 9,10-Bis(dimethylamino)anthracene (BDMAA) and its derivatives, and how is purity validated?

BDMAA derivatives are typically synthesized via functionalization of the anthracene core. For example, Suzuki coupling reactions have been employed for diarylanthracene derivatives, with characterization via NMR, NMR, and mass spectrometry to confirm structural integrity . Purity validation involves HPLC (>99%) and NMR analysis, as demonstrated for related anthracene standards (e.g., 9,10-diphenylanthracene) . Thermal stability assessments using TGA (decomposition temperatures up to 307°C) are also critical for applications in optoelectronics .

Q. How does the fluorescence behavior of BDMAA change under different experimental conditions?

The fluorescence of BDMAA derivatives is influenced by photoinduced electron transfer (PET) from nitrogen lone pairs to the anthracene core, leading to quenching in polar solvents like DMSO . However, coordination with metal ions (e.g., Zn) induces chelation-enhanced fluorescence (CHEF) via suppression of PET, as observed in ZnCl-BDMAA complexes . Solvent polarity also impacts Stokes shifts; non-polar solvents (e.g., cyclohexane) minimize shifts, while polar solvents (e.g., DMF) cause significant red shifts .

Q. What analytical techniques are essential for characterizing BDMAA-based compounds?

Key techniques include:

- Spectroscopy : UV-vis and fluorescence spectroscopy for absorption/emission profiles .

- Thermal Analysis : TGA and DSC to assess decomposition temperatures and phase transitions .

- Electrochemical Methods : Cyclic voltammetry to determine redox potentials (e.g., anthracene oxidation at ~1.62 V vs. SCE) .

- X-ray Crystallography : For resolving molecular packing and substituent effects on electronic coupling .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence electronic coupling in BDMAA derivatives?

Substituent positioning on the anthracene bridge critically affects amine-amine electronic coupling. For example, 9,10-bis(di-p-anisylamine)anthracene exhibits redox potential splitting () of ~100 mV between consecutive oxidation events, attributed to through-space electronic interactions . Computational modeling (e.g., DFT) further quantifies conjugation effects, revealing that extended -systems enhance charge transfer and thermal stability .

Q. What mechanisms drive the photoredox catalytic activity of BDMAA in organic transformations?

BDMAA acts as a photoredox catalyst due to its low excited-state reduction potential ( to V vs. SCE) and blue-violet light absorption (400–490 nm) . In reductive cycles, it transfers electrons to substrates (e.g., selenides) via photoexcitation, generating carbon-centered radicals for cyclization reactions. Ascorbic acid is often used as a stoichiometric reductant to regenerate the catalyst .

Q. How can researchers resolve contradictions in fluorescence data for BDMAA-metal complexes?

Contradictions may arise from competing PET and CHEF effects. For instance, Zn binding to BDMAA derivatives suppresses PET, restoring fluorescence, while Pb detection requires sulfur-containing derivatives to avoid interference . Systematic solvent screening (e.g., DMSO vs. CHCl) and metal selectivity studies are recommended to isolate specific quenching/emission pathways .

Q. What strategies improve the photostability of BDMAA for optoelectronic applications?

Photodimerization under UV irradiation is a key degradation pathway. Symmetrical 9,10-difunctionalization (e.g., with trimethylsilyl groups) reduces reactivity, while thermal annealing reverses dimerization via retro-cycloaddition . Encapsulation in polymer matrices or doping into host materials (e.g., 4,4′-bis(carbazol-9-yl)biphenyl) also enhances operational stability in OLEDs .

Methodological Considerations

- Synthetic Optimization : Solvent choice (e.g., dichloromethane over DMSO) significantly impacts reaction efficiency and yield in dibromoanthracene synthesis .

- Data Interpretation : Spectroelectrochemistry combined with DFT calculations clarifies charge-transfer transitions in electroactive derivatives .

- Safety Protocols : Handle anthracene derivatives in fume hoods with HBr traps during bromination reactions , and adhere to hazard codes (e.g., Xi for irritancy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。